molecular formula C12H13NOS B12884802 1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole CAS No. 107344-55-8

1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole

Katalognummer: B12884802
CAS-Nummer: 107344-55-8
Molekulargewicht: 219.30 g/mol
InChI-Schlüssel: OFXFMUITSLKRMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with an ethylsulfinyl group and a phenyl group

Vorbereitungsmethoden

The synthesis of 1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution of a suitable aryl halide with a pyrrole derivative. The reaction conditions often require the presence of a strong base and a polar aprotic solvent to facilitate the substitution reaction. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfinyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole involves its interaction with specific molecular targets. The ethylsulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pyrrole ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole can be compared with other similar compounds, such as:

    1-(2-(Methylsulfinyl)phenyl)-1H-pyrrole: This compound has a methylsulfinyl group instead of an ethylsulfinyl group, which may affect its reactivity and binding properties.

    1-(2-(Ethylthio)phenyl)-1H-pyrrole: This compound has an ethylthio group instead of an ethylsulfinyl group, which can influence its oxidation state and chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.

Eigenschaften

CAS-Nummer

107344-55-8

Molekularformel

C12H13NOS

Molekulargewicht

219.30 g/mol

IUPAC-Name

1-(2-ethylsulfinylphenyl)pyrrole

InChI

InChI=1S/C12H13NOS/c1-2-15(14)12-8-4-3-7-11(12)13-9-5-6-10-13/h3-10H,2H2,1H3

InChI-Schlüssel

OFXFMUITSLKRMC-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)C1=CC=CC=C1N2C=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.